2-Azido-1,4-dimethylbenzene
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Azido-1,4-dimethylbenzene is the benzene ring structure . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the electrophilic aromatic substitution reactions of benzene . The compound’s interaction with the benzene ring leads to the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Biochemical Analysis
Biochemical Properties
It is known that azido groups can participate in a variety of reactions, including nucleophilic substitution and oxidation . This suggests that 2-Azido-1,4-dimethylbenzene could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context. The exact nature of these interactions would depend on the specific biochemical environment and the other molecules present.
Molecular Mechanism
It is known that azido groups can form covalent bonds with various biomolecules, which could potentially lead to changes in gene expression or enzyme activity
Metabolic Pathways
It is known that azido groups can participate in various metabolic reactions
Transport and Distribution
It is known that small, lipophilic molecules like this compound can often pass through cell membranes and distribute throughout cells and tissues
Subcellular Localization
It is known that small, lipophilic molecules can often pass through cell membranes and distribute throughout cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,4-dimethylbenzene typically involves the azidation of 1,4-dimethylbenzene (p-xylene). One common method is the direct azidation using azidotrimethylsilane (TMSN₃) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)₂). The reaction proceeds under mild conditions and yields the desired azide compound .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure efficiency and scalability. The use of recyclable catalysts like Amberlyst-15 can facilitate the azidation of various alcohols, including p-xylene derivatives, to produce the corresponding azides .
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1,4-dimethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃).
Common Reagents and Conditions:
Substitution: Azidotrimethylsilane (TMSN₃) and copper(II) triflate (Cu(OTf)₂) are commonly used for azidation.
Cycloaddition: Copper(I) catalysts are often used in click chemistry reactions.
Reduction: Triphenylphosphine (PPh₃) is a common reducing agent for azides.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-Azido-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: The compound is used in material sciences for polymer cross-linking and the development of advanced materials
Comparison with Similar Compounds
2-Azido-1,3-dimethylbenzene: Similar structure but with the azido group at the 1 position and methyl groups at the 3 positions.
2-Azido-1,4-dimethylbenzene: Similar structure but with different substituents on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the azido group at the 2 position and methyl groups at the 1 and 4 positions provides distinct chemical properties compared to other azido-substituted benzenes .
Properties
IUPAC Name |
2-azido-1,4-dimethylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-7(2)8(5-6)10-11-9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHYOVLOYHXHKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562793 | |
Record name | 2-Azido-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35774-21-1 | |
Record name | 2-Azido-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.